2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl-
CAS No.: 5115-25-3
Cat. No.: VC14887638
Molecular Formula: C15H16O6
Molecular Weight: 292.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5115-25-3 |
|---|---|
| Molecular Formula | C15H16O6 |
| Molecular Weight | 292.28 g/mol |
| IUPAC Name | 3,9-bis(furan-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
| Standard InChI | InChI=1S/C15H16O6/c1-3-11(16-5-1)13-18-7-15(8-19-13)9-20-14(21-10-15)12-4-2-6-17-12/h1-6,13-14H,7-10H2 |
| Standard InChI Key | RCPOYMZTZWMPSU-UHFFFAOYSA-N |
| Canonical SMILES | C1C2(COC(O1)C3=CC=CO3)COC(OC2)C4=CC=CO4 |
Introduction
Chemical Structure and Molecular Characteristics
Core Spirocyclic Framework
The molecular architecture of 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl- centers on a spiro[5.5]undecane backbone, a bicyclic system where two cyclohexane-like rings share a single spiro carbon atom . This configuration imposes significant steric constraints, enhancing the compound’s thermal and oxidative stability compared to linear analogs. The spiro carbon (C7) bridges two six-membered oxolane rings, each containing two ether oxygen atoms at positions 2,4 and 8,10, respectively .
Functionalization with Furanyl Groups
At positions 3 and 9 of the spirocyclic core, two furan-2-yl (C4H3O) substituents are attached via ether linkages . These heteroaromatic groups contribute to the compound’s electronic profile, enabling π-π interactions and hydrogen bonding with complementary molecules . The furanyl moieties also introduce sites for further chemical modifications, such as Diels-Alder reactions or coordination with metal ions .
Molecular Data
| Property | Value |
|---|---|
| CAS Registry Number | 5115-25-3 |
| Molecular Formula | C15H16O6 |
| Molecular Weight | 292.28 g/mol |
| IUPAC Name | 3,9-bis(furan-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
| Canonical SMILES | C1C2(COC(O1)C3=CC=CO3)COC(OC2)C4=CC=CO4 |
| PubChem CID | 78793 |
Synthesis and Manufacturing
Radical Polymerization for Copolymer Synthesis
A prominent synthetic route involves the radical copolymerization of 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (U) with N,N-dimethylacrylamide (DMA) . This process, conducted in N,N-dimethylacetamide (DMAc) using benzoyl peroxide (BPO) as an initiator, yields crosslinked copolymers (P(DMA-co-U)) with tunable compositions . The divinyl groups on the spirocyclic monomer enable the formation of a three-dimensional network, while the DMA units impart hydrophilicity and pH responsiveness .
Key Reaction Parameters
-
Monomer Ratio: Varied DMA/U ratios (e.g., 70:30) control crosslinking density and mechanical properties .
-
Temperature: Polymerization proceeds at 70–80°C under nitrogen to prevent premature termination .
-
Solvent: DMAc ensures solubility of both monomers and facilitates homogeneous network formation .
Small-Molecule Synthesis
For the standalone compound, multi-step organic reactions typically begin with furan derivatives and pentaerythritol-based precursors . Cyclization reactions, often acid-catalyzed, form the spirocyclic core, followed by functionalization with furanyl groups via nucleophilic substitutions or coupling reactions.
Physicochemical Properties and Characterization
Spectroscopic Analysis
-
FTIR Spectroscopy:
-
¹H-NMR:
Thermal Stability
Thermogravimetric analysis (TGA) of P(DMA-co-U) copolymers reveals decomposition onset temperatures exceeding 250°C, attributed to the spirocyclic structure’s rigidity . Differential scanning calorimetry (DSC) shows glass transition temperatures (Tg) between 80–120°C, dependent on crosslinking density .
Applications in Advanced Materials
Stimuli-Responsive Polymers
The P(DMA-co-U) copolymer exhibits pH-dependent swelling behavior due to the protonation/deprotonation of DMA’s tertiary amine groups . At pH < 5, amine protonation increases hydrophilicity, causing hydrogel expansion; at neutral pH, hydrophobic interactions dominate, leading to contraction . This property is exploitable in:
-
Drug Delivery Systems: pH-triggered release of therapeutics in gastrointestinal or tumor microenvironments .
-
Biosensors: Swelling-induced optical or electrical signal changes for analyte detection .
Functional Coatings and Adhesives
The compound’s ether-rich structure enhances adhesion to polar substrates like metals and ceramics. Copolymer films exhibit tensile strengths up to 15 MPa, making them suitable for protective coatings in corrosive environments .
Future Directions and Challenges
Optimizing Synthetic Yield
Current protocols for 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl- report moderate yields (~40–60%) due to side reactions during cyclization. Advances in catalytic systems, such as Lewis acid catalysts or flow chemistry, could improve efficiency.
Expanding Biomedical Applications
Ongoing research explores:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume